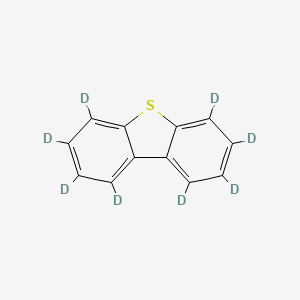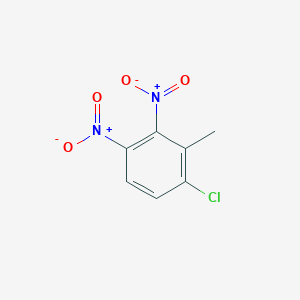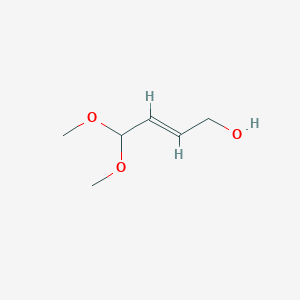
Dibenzothiophene-d8
Overview
Description
Dibenzothiophene-d8 (DBT-d8) is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring . It is a colorless solid and chemically somewhat similar to anthracene . It is widely used as a starting material for the synthesis of corresponding sulfoxide and sulfone by oxidative desulfurization using various catalysts .
Synthesis Analysis
DBT-d8 can be synthesized using several methods. One approach involves the hydrogenation pathway from the dibenzothiophene (DBT) Hydrodesulfurization (HDS) reaction using alloys of bulk NiXCoyborides . Another method involves the Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids . A novel approach has also been developed that can accommodate a wide range of functional groups, enabling the synthesis of polysubstituted dibenzothiophene oxides .
Molecular Structure Analysis
The molecular formula of DBT-d8 is C12D8S, and it has a molecular weight of 192.31 . The structure of DBT-d8 is similar to that of dibenzothiophene, which consists of two benzene rings fused to a central thiophene ring .
Chemical Reactions Analysis
DBT-d8 is involved in various chemical reactions. For instance, it plays a crucial role in the Hydrodesulfurization (HDS) reaction of DBT . It is also used in the oxidative desulfurization of dibenzothiophene over highly dispersed Mo-doped graphitic carbon nitride .
Physical And Chemical Properties Analysis
DBT-d8 is a solid substance with a boiling point of 323-333 °C and a melting point of 97-100 °C .
Scientific Research Applications
DNA Cleavage and Oxidation Studies
“Dibenzothiophene-d8” could be used in chemical biology research for DNA cleavage and oxidation studies. Its structural analogs, when exposed to UV light, release atomic oxygen which is useful for DNA cleavage and oxidation of enzymes involved in cellular processes .
Geochemical Analysis
In geochemistry, “Dibenzothiophene-d8” might serve as a marker for determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks .
Fossil Fuel Desulfurization
The compound could be explored for its potential in microbial desulfurization of fossil fuels, where specific bacterial strains are used to remove sulfur through C-S bond cleavage .
Organic Luminescent Material Research
“Dibenzothiophene-d8” may find application in the development of organic light-emitting diodes (OLEDs) for ultrahigh-definition displays with a wide color gamut and highly saturated color .
Safety and Hazards
DBT-d8 is harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of accidental ingestion or contact, immediate medical attention is recommended .
Relevant Papers
Several papers have been published on DBT-d8. Some of these papers discuss its presence in crude oils and source rock extracts from the Niger Delta Basin, Nigeria , its use in the oxidative desulfurization of dibenzothiophene over highly dispersed Mo-doped graphitic carbon nitride , and its synthesis .
properties
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZUPMFVPLQIF-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzothiophene-d8 | |
CAS RN |
33262-29-2 | |
| Record name | Dibenzothiophene-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)




